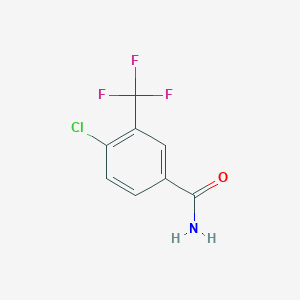

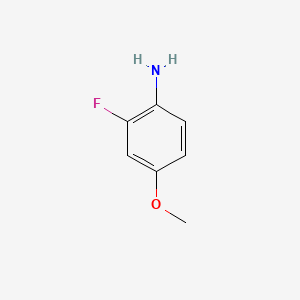

(2,6-Diethylphenyl)hydrazine

Vue d'ensemble

Description

(2,6-Diethylphenyl)hydrazine is a chemical compound that is related to hydrazine derivatives. While the provided papers do not directly discuss (2,6-Diethylphenyl)hydrazine, they do provide insights into similar compounds which can be used to infer some general aspects of hydrazine derivatives. These compounds are of interest in various fields, including the development of energetic materials and crystallography.

Synthesis Analysis

The synthesis of hydrazine derivatives can be complex and requires careful control of reaction conditions. For example, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a related compound, involves the condensation of picryl chloride with hydrazine hydrate at controlled temperatures . This process is based on existing literature and demonstrates the potential for synthesizing related compounds like (2,6-Diethylphenyl)hydrazine through similar condensation reactions.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be determined using techniques such as X-ray single-crystal diffraction. For instance, the crystal structure of 1,2-diethoxy carbonyl hydrazine has been reported, revealing that it belongs to the Monoclinic system and features a centrosymmetric dimer formed by hydrogen bonds . This suggests that (2,6-Diethylphenyl)hydrazine may also form specific molecular arrangements and engage in hydrogen bonding, depending on its functional groups.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, often serving as precursors to other compounds. The synthesis of high-performance energetic materials can involve hydrazine derivatives as key precursors . This indicates that (2,6-Diethylphenyl)hydrazine could potentially be used in the synthesis of energetic materials, given its structural similarity to other hydrazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be quite diverse and are influenced by their molecular structure. For example, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine have been studied and theoretically computed, showing superior performance in comparison to other energetic materials . Additionally, the crystal structure of 1,2-diethoxy carbonyl hydrazine reveals interactions that are mainly of the van der Waals type . These findings suggest that (2,6-Diethylphenyl)hydrazine may also exhibit unique physical and chemical properties that could be explored for various applications.

Applications De Recherche Scientifique

Detection and Sensing in Biological and Environmental Samples

- Fluorescence-Based Sensing : A significant application of hydrazine derivatives involves the design of fluorescence-based probes for sensitive detection. For instance, a study demonstrated the creation of a ratiometric fluorescent probe for the detection of hydrazine, featuring a low detection limit and suitability for fluorescence imaging in biological samples such as HeLa cells and zebrafish (Zhu et al., 2019). Similarly, a chemodosimeter utilizing the excited state intramolecular proton transfer (ESIPT) of a specific moiety showed potential for the ratiometric detection of hydrazine in live cells (Goswami et al., 2013).

Catalytic Applications

- Electrooxidation Reactions : Hydrazine derivatives have been explored as anode catalysts in electrooxidation reactions, demonstrating significant catalytic activity and potential as an alternative to more expensive catalysts like Pt, Pd, and Au (Er et al., 2021).

Analytical Applications

- Detection in Industrial and Agricultural Contexts : The design of sensitive and selective determination methods for hydrazine and its derivatives is crucial due to their widespread use in industry and agriculture. Studies have explored using modified electrodes for the simultaneous determination of phenylhydrazine and hydrazine, offering benefits such as short analysis time, lack of pretreatment procedures, and cost-effectiveness compared to traditional methods (Afzali et al., 2011).

Biomedical Applications

- Antimicrobial Activities : Certain hydrazine derivatives have been synthesized and tested for antimicrobial activities, showing moderate to excellent activity against various bacterial and fungal strains (Bharti et al., 2010).

- Anti-Cancer Potency : Research into hydrazine derivatives has led to the synthesis of compounds like 4-hydrazinylphenyl benzenesulfonate, exhibiting significant anti-cancer activity against breast cancer cell lines, suggesting its potential as a novel anti-cancer compound (Prasetiawati et al., 2022).

Textile Industry Applications

- Dyeing and Fabric Treatment : Hydrazine derivatives have been utilized in the synthesis of new azo compounds, applied as disperse dyes for dyeing polyester and nylon fabrics, displaying specific characteristics and fastness properties (Metwally et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

(2,6-diethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVIJPMZIQDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396652 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Diethylphenyl)hydrazine | |

CAS RN |

84828-07-9 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)